2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol
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Overview
Description
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is an organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl group, which is further connected to an ethoxyethoxyethane-1-thiol chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylmethyl chloride with a thiol compound to form the triphenylmethyl sulfanyl intermediate. This intermediate is then reacted with ethylene oxide derivatives under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The triphenylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The ethoxyethoxy chain enhances solubility and facilitates interactions with hydrophilic environments.
Comparison with Similar Compounds
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Similar structure but with a hydroxyl group instead of a triphenylmethyl group.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a chloro group instead of a sulfanyl group.
Uniqueness
2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol is unique due to the presence of the triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.
Properties
CAS No. |
917804-48-9 |
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Molecular Formula |
C25H28O2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C25H28O2S2/c28-20-18-26-16-17-27-19-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,28H,16-21H2 |
InChI Key |
IQEUAIAZXCYCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCS |
Origin of Product |
United States |
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